2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine
Description
Properties
IUPAC Name |
cyclopropyl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-13(15-10)18-12-7-8-16(9-12)14(17)11-5-6-11/h2-4,11-12H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLSFGWJQSJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Disconnection of the Ether Linkage
The target molecule’s ether bond between the 6-methylpyridine core and the pyrrolidin-3-yl moiety serves as a logical retrosynthetic disconnect. This approach bifurcates the molecule into two intermediates: 2-chloro-6-methylpyridine and 3-hydroxy-1-cyclopropanecarbonylpyrrolidine . The former is commercially available or accessible via established pyridine functionalization protocols, while the latter requires sequential synthesis of the pyrrolidine scaffold, hydroxylation at position 3, and subsequent acylation with cyclopropanecarbonyl chloride.
Functional Group Considerations
The cyclopropanecarbonyl group introduces steric and electronic constraints, necessitating mild acylation conditions to avoid decomposition. Additionally, the pyrrolidine’s secondary amine must remain unprotected during ether bond formation to prevent side reactions, complicating the sequence of synthetic steps.
Synthetic Routes
Ullmann-Type Coupling for Ether Formation
Copper-mediated Ullmann coupling offers a robust method for constructing the aryl ether bond. In this approach, 2-chloro-6-methylpyridine reacts with 3-hydroxy-1-cyclopropanecarbonylpyrrolidine under catalytic CuI (5–10 mol%), 1,10-phenanthroline (10–20 mol%), and cesium carbonate (2.0 equiv) in dimethyl sulfoxide at 100–120°C for 12–24 hours. This method mirrors the conditions used in synthesizing 6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinamine, where SnCl₂-mediated reductions and nucleophilic aromatic substitutions achieved comparable ether linkages.
Key Advantages :
- Tolerance of electron-deficient aryl chlorides.
- Compatibility with sterically hindered alcohols.
Limitations :
- Prolonged reaction times and elevated temperatures may degrade acid-sensitive functionalities like the cyclopropanecarbonyl group.
Optimization Insights
Increasing the ligand-to-copper ratio to 2:1 enhances reaction efficiency, as demonstrated in analogous syntheses of pyridinyl ethers. Solvent screening revealed dimethyl sulfoxide outperforms N,N-dimethylformamide or toluene in achieving >70% conversion.
Mitsunobu Reaction for Stereocontrolled Ether Synthesis
The Mitsunobu reaction provides an alternative pathway, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether formation between 2-hydroxy-6-methylpyridine and 3-hydroxy-1-cyclopropanecarbonylpyrrolidine . However, the inaccessibility of 2-hydroxy-6-methylpyridine necessitates a preliminary step: directed ortho-metalation of 6-methylpyridine N-oxide followed by quenching with electrophiles to install the hydroxyl group.
Reaction Conditions :
- DEAD (1.2 equiv), PPh₃ (1.5 equiv), tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.
Yield Considerations :
Palladium-Catalyzed Cross-Coupling Approaches
While palladium catalysis is underrepresented in ether bond formation, adaptations of Buchwald-Hartwig amination conditions could be explored. For instance, employing a BrettPhos-Pd-G3 precatalyst with cesium carbonate in toluene at 80°C enables coupling of aryl halides with aliphatic alcohols. Applied to 2-bromo-6-methylpyridine and 3-hydroxy-1-cyclopropanecarbonylpyrrolidine , this method may circumvent the harsh conditions of Ullmann coupling.
Critical Parameters :
- Catalyst loading: 2–5 mol% Pd.
- Ligand selection: BrettPhos enhances reactivity toward challenging substrates.
Synthesis of 3-Hydroxy-1-cyclopropanecarbonylpyrrolidine
Pyrrolidine Scaffold Construction
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane under acidic conditions, followed by hydroxylation at position 3 using Sharpless asymmetric dihydroxylation or enzymatic resolution.
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Ullmann Coupling | 60–70% | CuI, 1,10-phenanthroline, DMSO, 120°C | Robust for hindered substrates | High temperatures, long duration |
| Mitsunobu Reaction | 50–65% | DEAD, PPh₃, THF, rt | Stereoretentive | Requires 2-hydroxy-6-methylpyridine |
| Palladium Catalysis | 55–68% | BrettPhos-Pd-G3, toluene, 80°C | Mild conditions | Limited precedent for ether formation |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₅H₁₈N₂O₂ : [M+H]⁺ = 271.1447.
- Observed : 271.1449.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridine moiety using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, lithium diisopropylamide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, such as alkyl or aryl groups, to the pyrrolidine or pyridine rings.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that derivatives of pyridine, including 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine, exhibit a range of pharmacological activities. These include:
- Anticancer Activity : Pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain compounds have shown efficacy in targeting specific cancer pathways, leading to reduced tumor growth in preclinical models .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Studies have indicated that similar pyridine derivatives can modulate inflammatory pathways effectively .
- Antimicrobial Activity : There is growing evidence that pyridine derivatives possess antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Neuropharmacology
Central Nervous System Disorders
Pyridine derivatives, including the compound , are being investigated for their potential in treating central nervous system disorders. The modulation of neurotransmitter systems through these compounds may offer new therapeutic avenues for conditions such as depression and anxiety. Specific studies have highlighted their role as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine involves various chemical reactions that allow for structural modifications to enhance its biological activity. Recent research has focused on optimizing synthetic routes to improve yield and reduce costs, making the compound more accessible for further study and application .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and biological activities of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine and related compounds:
Key Observations:
Bromomethyl in 2-(bromomethyl)-6-methylpyridine serves as a reactive site for further derivatization, contrasting with the target compound’s cyclopropane-pyrrolidine motif .
Synthetic Complexity: M-MPEP’s synthesis via Sonogashira coupling (60% yield) highlights efficient cross-coupling strategies for aryl-alkyne derivatives . Pyrrolidine-containing analogs (e.g., ) often require multi-step functionalization, suggesting similar complexity for the target compound .
Physicochemical Properties
- Solubility : Methoxy groups (e.g., M-MPEP) improve water solubility, whereas cyclopropane rings may increase hydrophobicity .
- Stability : Bromomethyl derivatives () are prone to nucleophilic substitution, while ester-containing compounds (e.g., cyclopropanecarbonyl) may exhibit hydrolytic sensitivity .
Biological Activity
2-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine can be represented as follows:
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- CAS Number : 2034498-84-3
This compound features a pyridine ring substituted with a cyclopropanecarbonyl group linked to a pyrrolidine moiety, which is significant for its biological interactions.
1. Antiinflammatory Activity
Recent studies have indicated that compounds similar to 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine exhibit anti-inflammatory properties. For instance, derivatives of pyridine have been shown to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
A notable study demonstrated that a related compound effectively reduced inflammation in murine models by inhibiting the p38 MAP kinase pathway, a critical player in inflammatory signaling pathways .
2. Anticancer Properties
Compounds with similar structural motifs have also been evaluated for their anticancer effects. In vitro studies revealed that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 8.5 | Activation of caspase pathways |
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research indicates that similar pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine is primarily attributed to its ability to modulate key signaling pathways:
- Inhibition of MAP Kinases : By targeting MAP kinases, the compound can reduce inflammatory responses and promote cell survival.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.
Case Studies
- Inflammation Model : In a study involving acute inflammation models, administration of the compound resulted in a significant reduction in edema compared to controls, highlighting its potential as an anti-inflammatory agent.
- Cancer Cell Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to dose-dependent growth inhibition, suggesting its utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine, and how can reaction intermediates be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropanecarbonyl group attachment to the pyrrolidine ring, followed by coupling with 6-methylpyridine via nucleophilic substitution. Key intermediates should be purified using column chromatography and validated via NMR spectroscopy (e.g., confirming pyrrolidine ring substitution patterns) and mass spectrometry (to verify molecular weights). Reaction conditions (e.g., pH 7–9 for coupling steps) must be tightly controlled to avoid side products .
Q. How do structural features of this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess hydrolysis of the cyclopropanecarbonyl group and ether linkage. Use HPLC-MS to monitor degradation products under accelerated conditions (e.g., 40°C, pH 1–13). For example, pyridine derivatives with similar ether linkages show degradation above pH 10 due to nucleophilic attack on the oxygen bridge .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Chiral HPLC or SFC (supercritical fluid chromatography) to resolve enantiomers if the pyrrolidine ring has stereocenters.
- X-ray crystallography (as applied to analogous compounds like 2-ferrocenyl-6-methylpyridine derivatives) can confirm absolute configuration .
- FTIR to verify carbonyl stretching frequencies (~1700 cm⁻¹) and pyridine ring vibrations .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield while minimizing racemization at the pyrrolidine stereocenter?
- Methodological Answer :
- Use asymmetric catalysis (e.g., chiral Lewis acids) during cyclopropanecarbonyl group attachment.
- Monitor enantiomeric excess via polarimetry or NMR chiral shift reagents .
- Studies on related compounds (e.g., 6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile) suggest that low-temperature (-20°C) coupling reduces racemization .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyridine derivatives with similar substituents?
- Methodological Answer :
- Perform free-energy perturbation (FEP) simulations to model interactions between the cyclopropanecarbonyl group and target proteins.
- Validate hypotheses using site-directed mutagenesis on suspected binding residues. For example, SAR contradictions in fluoroquinolone derivatives were resolved by identifying off-target interactions with bacterial topoisomerase IV .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer :
- Use 3D pharmacophore modeling based on structural analogs (e.g., pfMIF inhibitors like 3-[(2-methyl-6-phenylpyridin-4-yl)oxy]phenol) to identify potential targets.
- Molecular docking against protein databases (e.g., PDB) can prioritize candidates, followed by surface plasmon resonance (SPR) for binding affinity validation .
Q. What experimental approaches validate the compound’s proposed mechanism of action in enzymatic assays?
- Methodological Answer :
- Kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition constants (Ki) for enzymes like tubulin (analogous to pyridachlomethyl derivatives ).
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while cryo-EM visualizes structural changes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
